AKB-6899

概述

描述

AKB-6899 是一种已知具有抑制脯氨酰羟化酶结构域 3 (PHD3) 作用的化合物。它尤其以其能够从粒细胞-巨噬细胞集落刺激因子 (GM-CSF) 处理的巨噬细胞中增加血管内皮生长因子受体可溶形式 (sVEGFR-1) 的产量而闻名。 这种化合物导致缺氧诱导因子 2α (HIF-2α) 的稳定,从而诱导肿瘤相关巨噬细胞产生 sVEGFR-1 并抑制肿瘤生长 .

化学反应分析

Structural Characteristics

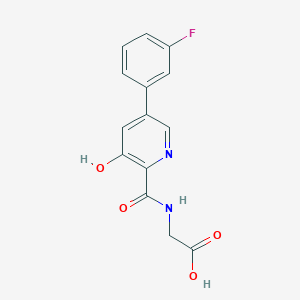

AKB-6899 features a 3-hydroxypyridine core linked to a glycine moiety via a carbonyl group. Its structure enables competitive binding to the Fe(II) active site of PHD enzymes, displacing the natural co-substrate 2-oxoglutarate (2OG). Key structural elements include:

- Hydroxypyridine ring : Coordinates with Fe(II) in the PHD3 active site.

- Glycinamide side chain : Forms electrostatic interactions with conserved residues (Arg-383 and Tyr-329 in PHD2).

- Chlorophenyl group : Projects into the substrate-binding pocket, sterically hindering HIF-α binding.

Mechanism of Enzymatic Inhibition

This compound inhibits PHD3 by mimicking 2OG binding, thereby blocking hydroxylation of HIF-α subunits. The reaction involves:

- Fe(II) chelation : The hydroxypyridine and glycine moieties coordinate Fe(II), displacing 2OG.

- Competitive inhibition : Prevents HIF-α prolyl hydroxylation, stabilizing HIF-2α and promoting its nuclear translocation.

- Substrate exclusion : The chlorophenyl group obstructs HIF-α binding, as shown by NMR displacement assays .

In Vitro Biochemical Activity

| Parameter | Value (IC₅₀) | Assay Type | Reference |

|---|---|---|---|

| PHD1 Inhibition | 0.8 µM | MALDI-TOF MS | |

| PHD2 Inhibition | 5 nM | AlphaScreen (CODD) | |

| PHD3 Inhibition | 0.2 µM | MALDI-TOF MS | |

| FIH Inhibition | >100 µM | Crystallographic assay |

- Selectivity : this compound is 40-fold selective for PHD3 over PHD1 and 200-fold selective over PHD2 .

- HIF-2α stabilization : Increases sVEGFR-1 production in macrophages by 3.5-fold under normoxia (vs. hypoxia) .

In Vivo Pharmacological Effects

This compound demonstrates dose-dependent anti-tumor and anti-angiogenic effects in murine melanoma models:

- Tumor growth reduction : Combined treatment with GM-CSF reduced tumor volume by 62% compared to controls (p < 0.001) .

- Angiogenesis suppression : Decreased CD31+ endothelial cells by 45% in treated tumors (p < 0.001) .

- sVEGFR-1 upregulation : Increased intratumoral sVEGFR-1 mRNA 4.2-fold, correlating with reduced metastasis .

Comparative Selectivity Profile

This compound shows minimal off-target activity against other 2OG-dependent enzymes:

| Enzyme | IC₅₀ (this compound) | IC₅₀ (IOX4) |

|---|---|---|

| OGFOD1 | 10.3 µM | 41.3 µM |

| Tpa1p | 3.8 µM | 2.3 µM |

| JARID1A (KDM5A) | >100 µM | 53 µM |

- Key finding : this compound does not inhibit histone demethylases (e.g., JMJD3) at therapeutic doses .

Key Research Findings

- HIF-2α specificity : this compound stabilizes HIF-2α without affecting HIF-1α levels, unlike pan-PHD inhibitors .

- Synergy with GM-CSF : Enhances sVEGFR-1 production by tumor-associated macrophages, reducing VEGF bioavailability .

- Structural insights : Crystallography reveals this compound binds PHD2 in a conformation mimicking 2OG, with the chlorophenyl group occupying the HIF-α binding pocket .

科学研究应用

Applications in Oncology

- Cancer Therapy : AKB-6899 has shown potential as an anti-tumor agent, particularly for solid tumors such as melanoma. Its ability to stabilize HIF-2α has been linked to enhanced production of soluble vascular endothelial growth factor receptor 1 (sVEGFR-1), which is associated with reduced tumor growth and angiogenesis .

- Combination Therapy : In preclinical models, this compound demonstrated efficacy when used in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF), leading to decreased tumor vascularity and growth rates.

- Selectivity : Unlike other compounds in its class, this compound preferentially inhibits prolyl hydroxylase domain 3, leading specifically to the stabilization of HIF-2α rather than HIF-1α. This selectivity may confer distinct therapeutic advantages in targeting specific pathways involved in tumor progression and angiogenesis.

Applications in Ischemic Conditions

This compound's ability to mimic hypoxic conditions makes it a candidate for treating ischemia or anemia. The stabilization of HIF proteins can enhance erythropoiesis and improve tissue oxygenation under low oxygen conditions .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| AKB-4924 | Inhibits prolyl hydroxylase domain 2 | Stronger effect on HIF-1α |

| Molidustat | Inhibits multiple prolyl hydroxylases | Approved for anemia treatment |

| FG-4592 | Potent inhibitor across PHD isoforms | Clinical use for chronic kidney disease |

| GSK1278863 | Selective PHD inhibitor | High potency in clinical trials |

| This compound | Selective PHD3 inhibitor | Stabilizes HIF-2α specifically |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Preclinical Models : Research indicates that this compound significantly reduces tumor size and vascularity in melanoma models when combined with GM-CSF.

- Mechanistic Studies : Investigations into its molecular mechanisms have shown robust increases in HIF-1α and HIF-2α levels, coupled with elevated expression of downstream effectors, supporting its role as a prolyl hydroxylase inhibitor .

- Toxicity Assessments : In toxicity studies, this compound exhibited minimal cellular toxicity at therapeutic concentrations compared to other inhibitors, making it a promising candidate for further clinical evaluation .

作用机制

AKB-6899 通过抑制脯氨酰羟化酶结构域 3 (PHD3) 发挥作用,导致缺氧诱导因子 2α (HIF-2α) 的稳定。 这种稳定诱导了从 GM-CSF 处理的巨噬细胞中产生血管内皮生长因子受体的可溶形式 (sVEGFR-1) . 涉及的分子靶标包括 PHD3 和 HIF-2α,其中与缺氧和血管生成相关的通路受到显着影响 .

相似化合物的比较

准备方法

AKB-6899 的具体合成路线和反应条件在公共领域中并不容易获得。 . 工业生产方法也没有详细说明,但通常涉及标准有机合成技术和纯化工艺以确保高纯度和活性。

生物活性

AKB-6899 is a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3), which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has shown potential therapeutic benefits in oncology and ophthalmology by stabilizing HIF-2α, leading to increased production of soluble vascular endothelial growth factor receptor-1 (sVEGFR-1) and reduced tumor growth.

The primary mechanism of this compound involves the selective stabilization of HIF-2α, which enhances the production of sVEGFR-1 from macrophages without significantly affecting VEGF levels. This selective action is critical as it allows for anti-tumor effects while minimizing unwanted angiogenic responses associated with VEGF.

Key Findings:

- Stabilization of HIF-2α : this compound treatment resulted in a significant increase in HIF-2α protein levels in murine bone marrow-derived macrophages, while not affecting HIF-1α levels. This was confirmed through immunoblotting studies showing a marked increase in HIF-2α after treatment with this compound .

- sVEGFR-1 Production : In vitro studies demonstrated that this compound significantly increased sVEGFR-1 production in GM-CSF-treated monocytes, both at the protein and transcript level, indicating its role in modulating macrophage activity in the tumor microenvironment .

Preclinical Studies

This compound has been evaluated in various preclinical models, particularly focusing on its anti-tumor efficacy.

Tumor Growth Inhibition:

In studies involving B16F10 melanoma-bearing mice, the combination of GM-CSF and this compound led to a significant reduction in tumor growth compared to either treatment alone. The mechanism was linked to increased levels of sVEGFR-1, which correlated with decreased tumor vascularity .

Table 1: Summary of Preclinical Findings on this compound

Clinical Development

This compound is currently undergoing clinical development for its potential applications in oncology and other diseases characterized by hypoxia. The compound's unique mechanism as a PHD3 inhibitor allows it to mimic physiological responses to low oxygen levels, making it a promising candidate for treating conditions such as anemia and cancer-related cachexia .

属性

IUPAC Name |

2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWOWORYDKAEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007377-55-0 | |

| Record name | AKB-6899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007377550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AKB-6899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA31378BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。